molecular formula C19H21N5O2 B560057 Nvs-crf38 CAS No. 1207258-55-6

Nvs-crf38

货号 B560057
CAS 编号: 1207258-55-6
分子量: 351.4
InChI 键: MEICIUGVENCLKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NVS-CRF38 is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist . It has low water solubility and is used for research purposes . The molecular weight of NVS-CRF38 is 351.40 and its formula is C19H21N5O2 .


Molecular Structure Analysis

The molecular structure of NVS-CRF38 is represented by the SMILES string: COC1=CC©=C(C2=C©OC3=C(N4N=C©N=C4C)C©=NN32)C=C1 .


Physical And Chemical Properties Analysis

NVS-CRF38 has a molecular weight of 351.40 and a formula of C19H21N5O2 . It has low water solubility . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

科学研究应用

  1. 药物的临床前代谢和药代动力学:NVS-CRF38已在体外和动物模型中进行了药代动力学性质和代谢研究。在大鼠和狗中显示几乎完全吸收,低肝提取率和广泛的组织分布。代谢研究显示形成了几种代谢物,细胞色素P450酶在其主要代谢中起着重要作用。该化合物在不同物种(包括人类)的血浆蛋白中具有弱结合。预测人类的肝清除率低(Stringer et al., 2014)

  2. 氘取代策略的应用:使用氘取代策略调节了NVS-CRF38的药代动力学。这种方法旨在抑制NVS-CRF38的O-去甲基化而不失去对CRF1受体的活性。在代谢部位用氘取代质子导致了无论在体外还是体内研究中都出现了明显的内在主要同位素效应。在大鼠和人类微粒体中进行的比较代谢物鉴定表明,氘代NVS-CRF38的O-去甲基化代谢物明显减少(Stringer et al., 2014)

未来方向

One of the papers retrieved discusses the application of a deuterium replacement strategy to modulate the pharmacokinetics of NVS-CRF38 . This could be a potential future direction for research involving NVS-CRF38.

属性

IUPAC Name

7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEICIUGVENCLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvs-crf38

Synthesis routes and methods

Procedure details

To a dispersion of 2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one (0.905 g, 2.45 mmol) in 1,2-dichloroethane (20 ml) is added titanium tetrachloride (0.675 ml, 6.12 mmol). The reaction mixture is heated to 85° C. for 2.5 hours and then left at RT overnight. The mixture is quenched carefully with sat. NH4Cl (50 ml) and extracted with EtOAc (2×50 ml). The combined organic extracts are washed with NaHCO3 (50 ml), brine, dried over MgSO4 and concentrated in vacuo to afford a dark brown oil. The crude oil is then taken up in 10% Et2O/iso-hexane (50 ml) and the brown solution is sonicated: no precipitation occurred immediately, but after 2 hours large crystals form. The solid is collected and washed with iso-hexane to give a cream coloured solid. Purification of this solid by recrystallisation from hot Et2O (˜40 ml) yields the title compound as tan crystals; MS: m/z=352.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 7.39 (1H, d), 7.01 (1H, d), 6.94 (1H, dd), 3.83 (3H, s), 2.30 (6H, s), 2.26 (6H, s), 2.11 (3H, s).
Name
2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one
Quantity
0.905 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.675 mL
Type
catalyst
Reaction Step One
Name
Et2O iso-hexane
Quantity
50 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
15
Citations
RA Stringer, E Weber, A Culshaw, J McKenna… - Xenobiotica, 2014 - Taylor & Francis
… In this study, the metabolism and pharmacokinetic properties of NVS-CRF38 were investigated in vitro and in animals to support development of this compound. Pharmacokinetic …
Number of citations: 2 www.tandfonline.com
RA Stringer, G Williams, F Picard, B Sohal… - Drug Metabolism and …, 2014 - ASPET
… Compound stock solutions (10 mM) were prepared by dissolving an appropriate amount of either NVS-CRF38 or d-NVS-CRF38 in DMSO. This standard solution was diluted to 120 μM …
Number of citations: 25 dmd.aspetjournals.org
RA Stringer, E Weber, B Tigani, P Lavan… - Drug Metabolism and …, 2014 - ASPET
… For this study, NVS-CRF38 was administered via the oral route and ABT was administered via the ip route to ensure that ABT did not inhibit its own absorption. For the fed animal group …
Number of citations: 22 dmd.aspetjournals.org
R Stringer, G Williams, F Picard, B Sohal… - Drug Metabolism and …, 2014 - oak.novartis.com
… of NVS-CRF38, a novel CRF1 receptor antagonist. In an attempt to supress O-demethylation of NVS-CRF38 … substrate, however levels of NVS-CRF38’s other metabolites increased, …
Number of citations: 2 oak.novartis.com
RA Stringer, G Williams, F Picard, B Sohal, O Kretz… - 2014 - academia.edu
… As expected a marked reduction of the O-demethylated metabolite was observed for the NVSCRF38, however levels of NVS-CRF38’s other metabolites increased, compensating to …
Number of citations: 2 www.academia.edu
R Stringer, V Cordier, C Afatsawo, P Arabin… - Xenobiotica, 2019 - Taylor & Francis
… of ABT administration on the oral absorption of NVS-CRF38. Two hour prior oral treatment with 100 mg/kg ABT inhibited the oral absorption of NVS-CRF38, T max was 4 hours for ABT-…
Number of citations: 8 www.tandfonline.com
Y McNamara, E Rosa - Drugs of the Future, 2014 - access.portico.org
… SAR and toxicology studies led to the design of NVS-CRF38, which inhibited CRF-R1 with … In rat pharmacokinetic studies, NVS-CRF38 (1 mg/kg iv to 100 mg/kg po) had a clearance of …
Number of citations: 2 access.portico.org
S Padmanabhan, H Kaur, A Rao, A Saxena… - Xenobiotica, 2019 - Taylor & Francis
… NVS-CRF38 and increased time to achieve maximum concentration (T max ) by 40-fold, suggesting gastric retention and delayed oral absorption. The T max of NVS-CRF38 was …
Number of citations: 2 www.tandfonline.com
D Navarro, R Castaner… - Drugs of the Future, 2014 - access.portico.org
… optimize the pharmacokinetics of NVS-CRF38. This strategy … O-demethylation of NVS-CRF38 without losing activity … lite for NVS-CRF38, while levels of other NVS-CRF38 metabolites …
Number of citations: 2 access.portico.org
R Rayala, P Theard, H Ortiz, SF Wnuk… - ABSTRACTS OF PAPERS …, 2014 - acs.org
… through the clinic: this talk will centre on our drug discovery efforts and include the application of early toxicology studies which ultimately lead to the discovery of NVS-CRF38, a …
Number of citations: 0 www.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。